2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid” is represented by the InChI code:1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(4,8(13)14)7-5-6-7/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)
. Physical And Chemical Properties Analysis
The molecular weight of “2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid” is 229.28 . It is a powder at room temperature .Scientific Research Applications
Peptide Synthesis
This compound is utilized in the synthesis of peptides, particularly as a protected amino acid precursor. The tert-butyloxycarbonyl (Boc) group serves as a protective group that can be removed under mild acidic conditions without affecting the peptide chain .
Ionic Liquid Formation
The compound is used to create room-temperature ionic liquids derived from Boc-protected amino acids. These ionic liquids have applications in organic synthesis and can act as solvents or reagents in peptide bond formation .
Dipeptide Synthesis
In dipeptide synthesis, the Boc-protected form of this amino acid can be used as a starting material. It reacts with coupling reagents to form dipeptides, which are essential in various biochemical processes .
Bio-organic Synthesis
The tert-butoxycarbonyl group is significant in bio-organic synthesis. It allows for the selective protection and deprotection of amino groups, which is crucial in the stepwise construction of complex organic molecules .
Tissue Engineering
The compound’s derivatives are explored in tissue engineering applications. Its ability to form stable structures makes it a candidate for creating scaffolds that support tissue growth .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference compound due to its well-defined structure and properties. It aids in the calibration of instruments and validation of analytical methods .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Mode of Action
It is known that the compound contains a tert-butoxycarbonyl (boc) protecting group . This group is commonly used in organic synthesis to protect amines from unwanted reactions . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
Similar compounds have been used in the synthesis of dipeptides , suggesting that they may play a role in protein synthesis or modification.
Pharmacokinetics
It is known that the compound is a powder at room temperature, suggesting that it could be administered orally .
Result of Action
Similar compounds have been used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections , suggesting that they may have antimicrobial properties.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
properties
IUPAC Name |
2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(4,8(13)14)7-5-6-7/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXGOOAPTSDTCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.